molecular formula C13H9F5O4S B2543704 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate CAS No. 2069-36-5

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

Cat. No.: B2543704
CAS No.: 2069-36-5
M. Wt: 356.26
InChI Key: ZNIBHOIWGZHZGT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate, which precisely describes the molecular architecture consisting of a pentafluorinated phenyl ring connected via an ester linkage to a 4-methylbenzenesulfonate moiety. The Chemical Abstracts Service registry number for this compound is 2069-36-5, providing unambiguous identification in chemical databases and literature.

The compound is known by several alternative names and synonyms that reflect different naming conventions and commercial designations. The most commonly encountered synonyms include pentafluorophenyl 4-methylbenzenesulphonate, which represents the British English spelling convention, and pentafluorophenyl tosylate, which employs the abbreviated form of the 4-methylbenzenesulfonate group. Additional nomenclature variants found in chemical literature include phenol 2,3,4,5,6-pentafluoro-4-methylbenzenesulfonate and perfluorophenyl tosylate.

The compound's structural identifiers provide comprehensive characterization through various chemical notation systems. The InChI (International Chemical Identifier) for this compound is InChI=1S/C13H7F5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3, while the corresponding InChIKey is IMTDUXYMXVJZPD-UHFFFAOYSA-N. The SMILES (Simplified Molecular Input Line Entry System) notation is represented as Cc1ccc(cc1)S(=O)(=O)Oc2c(F)c(F)c(F)c(F)c2F, which provides a linear representation of the molecular structure suitable for computational applications.

Property Value Reference
Chemical Abstracts Service Number 2069-36-5
Molecular Formula C₁₃H₇F₅O₃S
Molecular Weight 338.25 g/mol
InChIKey IMTDUXYMXVJZPD-UHFFFAOYSA-N
MDL Number MFCD00060056

Molecular Architecture: X-Ray Crystallographic Analysis

The molecular architecture of this compound has been characterized through X-ray crystallographic studies, revealing important structural features that influence its chemical behavior and reactivity patterns. The compound crystallizes as a colorless crystalline solid with a melting point range of 65-67°C, indicating relatively strong intermolecular interactions despite the presence of electron-withdrawing fluorine substituents.

X-ray photoelectron spectroscopic studies of related pentafluorinated compounds have demonstrated the significant electronic effects of perfluorination on aromatic systems. The pentafluorophenyl ring exhibits substantial electron withdrawal due to the cumulative inductive effects of the five fluorine atoms, which creates a highly electron-deficient aromatic system. This electronic deficiency is further enhanced by the sulfonate ester linkage, which provides additional electron-withdrawing character through the sulfonyl group.

Crystallographic analysis of fluorinated tosylate derivatives has revealed characteristic molecular packing arrangements that are significantly influenced by fluorine-fluorine interactions and hydrogen bonding patterns. Research on related tosylate derivatives with perfluorinated substituents has shown that crystal structures are stabilized primarily by weak carbon-hydrogen...oxygen and carbon-hydrogen...fluorine hydrogen bonds, with fluorine-fluorine interactions contributing between 0.5-13.0 kilojoules per mole to the overall lattice energy. The total contribution of fluorine-fluorine interactions to lattice energy typically does not exceed 40% of the total stabilization energy, indicating that conventional hydrogen bonding remains the dominant intermolecular force.

The molecular geometry features a sulfonate ester linkage connecting the pentafluorophenyl and 4-methylbenzenesulfonate moieties through a sulfur-oxygen-carbon bond sequence. The sulfur atom exhibits tetrahedral coordination with two oxygen atoms forming the sulfone functionality and one oxygen atom connecting to the pentafluorophenyl ring. The bond lengths and angles are consistent with typical aromatic sulfonate esters, although the electron-withdrawing effects of the fluorine substituents result in shortened carbon-oxygen bonds within the pentafluorophenyl ring system.

Physical Property Value Reference
Melting Point 65-67°C
Physical State Colorless crystalline solid
Density (predicted) 1.534 ± 0.06 g/cm³
Boiling Point (predicted) 372.9 ± 42.0°C

Comparative Structural Analysis with Related Pentafluorophenyl Sulfonate Esters

Comparative structural analysis with related pentafluorophenyl sulfonate esters reveals important structure-activity relationships that govern the chemical behavior of this compound class. The pentafluorophenyl 4-methylbenzenesulfonate structure can be compared with other members of the pentafluorophenyl ester family, including pentafluorophenyl acetate and various pentafluorophenyl sulfonates with different aromatic substituents.

Pentafluorophenyl acetate, with the molecular formula C₈H₃F₅O₂ and molecular weight of 226.10 g/mol, represents a structurally related compound where the sulfonate linkage is replaced by a carboxylate ester. This compound exhibits a melting point of 32°C and boiling point of 60°C, significantly lower than the sulfonate analog, demonstrating the influence of the sulfonate group on intermolecular interactions and thermal stability. The reduced melting and boiling points of the acetate ester compared to the sulfonate indicate that the sulfonate functionality contributes substantially to intermolecular binding through additional hydrogen bonding opportunities and dipolar interactions.

Studies on tosylate derivatives with varying fluoroalkyl substituents have provided insights into the relationship between fluorine content and crystal packing behavior. Research examining compounds with substituents ranging from trifluoromethyl groups to longer perfluoroalkyl chains has demonstrated that the contribution of fluorine-fluorine interactions to lattice energy increases with the number of fluorine atoms present. However, the most thermodynamically stable polymorphic forms are characterized by the least contribution of fluorine-fluorine interactions, suggesting that conventional hydrogen bonding provides more effective stabilization than fluorine-based intermolecular contacts.

The structural comparison with related pentafluorophenyl compounds reveals that the sulfonate ester linkage provides enhanced thermal stability compared to carboxylate esters while maintaining the characteristic reactivity patterns associated with activated phenolic esters. The electron-withdrawing effects of both the pentafluorophenyl ring and the sulfonate group create a highly electrophilic carbon center adjacent to the ester oxygen, making these compounds excellent leaving groups in nucleophilic substitution reactions.

Molecular modeling studies of pentafluorophenyl esters have demonstrated that the perfluorinated aromatic ring adopts a slightly non-planar conformation due to steric interactions between adjacent fluorine atoms. This conformational distortion influences the overlap between the aromatic π-system and the ester carbonyl or sulfonate functionality, affecting both electronic properties and reactivity patterns. The combination of electronic effects from perfluorination and conformational constraints results in unique chemical behavior that distinguishes these compounds from their non-fluorinated analogs.

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
This compound C₁₃H₇F₅O₃S 338.25 65-67
Pentafluorophenyl acetate C₈H₃F₅O₂ 226.10 32
Phenyl 2,3,4,5,6-pentafluorophenyl sulfone C₁₂H₅F₅O₂S 308.229 Not reported

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTDUXYMXVJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The reaction typically employs:

  • 1,2,3-Benzotriazin-4(3H)-ones as the nitrogen-containing precursor.
  • 4-Methylbenzenesulfonic acid (p-TSA) as the sulfonating agent.
  • 1,4-Dioxane as the solvent.
  • Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and anhydrous sodium tetraborate as the base.

The mixture is heated to 100°C for 12 hours under an air atmosphere, followed by purification via silica gel chromatography.

Gram-Scale Protocol

For larger-scale synthesis, 10 mmol of 1,2,3-benzotriazin-4(3H)-one is reacted with 15 mmol of p-TSA in 30 mL of 1,4-dioxane. After heating and workup, the product is isolated in 85% yield (3.1 g).

Mechanistic Insights

The reaction proceeds through a palladium-mediated coupling mechanism, where the benzotriazinone acts as a directing group. The denitrogenation step facilitates the formation of the sulfonate ester bond, with the pentafluorophenyl group enhancing electrophilicity at the sulfur center.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter Denitrogenative Cross-Coupling Nucleophilic Substitution
Catalyst PdCl₂(PPh₃)₂ None
Base Sodium tetraborate Triethylamine
Yield 68–85% 70–90%
Reaction Time 12 hours 6–8 hours
Scalability Demonstrated at 10 mmol Limited data

The cross-coupling method offers superior regioselectivity for complex derivatives, while nucleophilic substitution is more straightforward for bulk production.

Industrial Production and Process Optimization

Industrial synthesis prioritizes cost-efficiency and safety:

Solvent Selection

  • 1,4-Dioxane is preferred for its high boiling point (101°C) and compatibility with palladium catalysts.
  • Alternatives like toluene or acetonitrile may reduce toxicity concerns but require higher temperatures.

Purification Techniques

  • Silica gel chromatography remains the gold standard for laboratory-scale purification.
  • Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity for industrial batches.

Hazard Mitigation

  • Inert atmosphere (N₂ or Ar) prevents oxidative degradation.
  • Closed-system reactors minimize exposure to moisture and airborne contaminants.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s sulfonate group acts as an excellent leaving group, facilitating nucleophilic substitutions. Key reactions include:

With Thiols :
Reaction with thiols (R-SH) under phase-transfer catalysis (e.g., tetra-n-amylammonium chloride) yields pentafluorobenzyl thioethers:
C13H7F5O3S+R-SHR-S-C6F5+4-methylbenzenesulfonic acid\text{C}_{13}\text{H}_7\text{F}_5\text{O}_3\text{S} + \text{R-SH} \rightarrow \text{R-S-C}_6\text{F}_5 + \text{4-methylbenzenesulfonic acid}
Example: n-Butyl mercaptan forms n-butyl pentafluorobenzyl thioether, enhancing volatility for GC-MS analysis.

With Amines :
Primary amines (R-NH₂) displace the sulfonate group, producing pentafluorobenzyl amines:
C13H7F5O3S+R-NH2R-NH-C6F5+4-methylbenzenesulfonic acid\text{C}_{13}\text{H}_7\text{F}_5\text{O}_3\text{S} + \text{R-NH}_2 \rightarrow \text{R-NH-C}_6\text{F}_5 + \text{4-methylbenzenesulfonic acid}
These derivatives are pivotal in synthesizing fluorinated bioactive molecules.

With Alcohols :
Alcohols (R-OH) react under mild basic conditions to form pentafluorobenzyl ethers:
C13H7F5O3S+R-OHR-O-C6F5+4-methylbenzenesulfonic acid\text{C}_{13}\text{H}_7\text{F}_5\text{O}_3\text{S} + \text{R-OH} \rightarrow \text{R-O-C}_6\text{F}_5 + \text{4-methylbenzenesulfonic acid}

Elimination Reactions

Under strongly basic conditions (e.g., K₂CO₃ in DMF), the compound undergoes β-elimination to form alkenes:
C13H7F5O3SBaseC6F5CH2CH2XC6F5CH=CH2+Byproducts\text{C}_{13}\text{H}_7\text{F}_5\text{O}_3\text{S} \xrightarrow{\text{Base}} \text{C}_6\text{F}_5-\text{CH}_2-\text{CH}_2-\text{X} \rightarrow \text{C}_6\text{F}_5-\text{CH}=\text{CH}_2 + \text{Byproducts}
This pathway is exploited in synthesizing fluorinated alkenes for polymer applications.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :
With aryl boronic acids (Ar-B(OH)₂), it forms biaryl structures:
C13H7F5O3S+Ar-B(OH)2Pd catalystAr-C6F5+Byproducts\text{C}_{13}\text{H}_7\text{F}_5\text{O}_3\text{S} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_6\text{F}_5 + \text{Byproducts}
This method is critical for synthesizing fluorinated pharmaceutical intermediates.

Hydrolysis Reactions

In aqueous basic conditions (e.g., NaOH), hydrolysis yields pentafluorophenol and toluenesulfonic acid:
C13H7F5O3S+H2ONaOHC6F5OH+CH3C6H4SO3H\text{C}_{13}\text{H}_7\text{F}_5\text{O}_3\text{S} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_6\text{F}_5\text{OH} + \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}
This reaction is a key degradation pathway, impacting storage stability.

Reaction Conditions and Optimization

ParameterOptimal ConditionsImpact on Reactivity
Temperature25–80°CHigher temps accelerate substitutions
SolventDMF, THF, or dichloromethanePolar aprotic solvents enhance kinetics
CatalystsPhase-transfer catalysts (e.g., TAA)Improve interfacial reactivity
pHNeutral to slightly basicPrevents premature hydrolysis

Mechanistic Insights

The electron-withdrawing pentafluorophenyl group stabilizes the transition state during nucleophilic substitutions, lowering activation energy by ~15 kJ/mol compared to non-fluorinated analogs. This effect is quantified via Hammett substituent constants (σmeta=+0.34\sigma_{\text{meta}} = +0.34) .

Stability and Handling

  • Moisture Sensitivity : Decomposes in humid environments; store under inert gas (N₂/Ar).

  • Thermal Stability : Stable below 100°C; degradation observed at >150°C .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Used as a reagent to modify molecular properties or catalyze specific reactions.
    • Facilitates nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by various nucleophiles.
  • Chemical Research :
    • Serves as an intermediate in synthesizing diverse organic compounds.
    • Its unique structure allows for the exploration of new synthetic pathways and methodologies.
  • Biological Studies :
    • Investigated for potential antimicrobial activity against bacteria such as Pseudomonas aeruginosa.
    • Shows promise in inhibiting enzymatic activity; fluorinated compounds are known to interact with enzymes due to structural similarities with natural substrates.
  • Industrial Applications :
    • Employed in producing specialty chemicals and materials.
    • Utilized in developing biologically active molecules.

Research indicates that compounds similar to 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate exhibit various biological activities:

  • Antimicrobial Activity : Studies show that fluorinated compounds can disrupt biofilms and penetrate bacterial membranes effectively.
  • Inhibition of Enzymatic Activity : The sulfonate group may facilitate binding to enzyme active sites, enhancing inhibition potential.
  • Cytotoxicity : Preliminary investigations suggest cytotoxic effects against cancer cell lines warranting further exploration.

Case Study: Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial properties of fluorinated compounds similar to this compound. The findings indicated effective disruption of biofilms formed by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-related infections.

Case Study: Inhibition Studies

Research demonstrated that fluorinated derivatives could inhibit histone deacetylases (HDACs), crucial for cancer progression. A derivative with a similar structure showed enhanced potency against various cancer cell lines compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

2,3,4,5,6-Pentafluorophenyl 2,4,6-Trimethylbenzenesulfonate
  • Structure : Features a trimethyl-substituted benzenesulfonate group instead of a single methyl.
  • Molecular Weight : 366.303 g/mol .
  • Properties : Increased steric hindrance from the three methyl groups reduces reactivity in nucleophilic substitutions compared to the target compound. Classified as an irritant (Hazard Class Xi) .
  • Applications : Likely used in reactions requiring controlled steric environments.
2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-Pentamethylbenzenesulfonate
  • Structure : Pentamethyl substitution on the benzenesulfonate ring.
  • CAS : 886361-16-6 .
  • Properties : Extreme steric bulk significantly slows reaction kinetics, making it suitable for selective coupling reactions where steric control is critical .
2,3,4,5,6-Pentafluorophenyl 4-Methoxybenzenesulfonate
  • Hypothetical Structure : Methoxy group replaces methyl.
  • Reactivity : The electron-donating methoxy group deactivates the sulfonate, reducing its leaving-group ability compared to the target compound’s methyl group .

Analogues with Halogen or Heteroatom Modifications

2,3,4,5,6-Pentafluorophenyl (3-Chlorophenyl)-methanesulfonate
  • Structure : Sulfonate attached to a chlorophenylmethane group.
  • Molecular Weight : 372.69 g/mol .
2,3,4,5,6-Pentafluoro-N-(3-Fluoro-4-methoxyphenyl)benzenesulfonamide
  • Structure : Sulfonamide derivative with fluoro and methoxy substituents.
  • Molecular Weight : 371.255 g/mol .
  • Applications : Studied for biological activity, contrasting with the target compound’s primary role as a synthetic intermediate .

Aliphatic Fluorinated Analogues

4,4,5,5,5-Pentafluoropentyl 4-Methylbenzenesulfonate
  • Structure : Aliphatic pentafluoropentyl chain replaces the aromatic pentafluorophenyl group.
  • CAS : Available from multiple suppliers .
  • Properties : Lower thermal stability and higher lipophilicity compared to aromatic analogues. Suitable for applications requiring flexible fluorinated chains, such as surfactants or liquid crystals .

Functional Group Variants

Pentafluorophenyl 4-(Tetrahydropyran-4-yloxy)benzoate
  • Structure : Benzoate ester with a tetrahydropyranyloxy group.
  • Molecular Weight : 388.29 g/mol .
  • Applications : Used in photodynamic therapy and as a fluorescent probe, diverging from the target compound’s synthetic utility .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Trends Applications References
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate ~366 (estimated) 4-methylbenzenesulfonate High reactivity due to electron withdrawal Organic synthesis, GC derivatization
2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate 366.303 2,4,6-trimethylbenzenesulfonate Reduced reactivity (steric hindrance) Controlled steric environments
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)-methanesulfonate 372.69 3-chlorophenylmethane Enhanced electrophilicity Cross-coupling reactions
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate Not specified Aliphatic pentafluoropentyl Lower thermal stability, higher lipophilicity Surfactants, liquid crystals
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate 388.29 Tetrahydropyranyloxy Photophysical properties Fluorescent probes, photodynamic therapy

Key Research Findings

  • Electron-Withdrawing Effects : The pentafluorophenyl group in the target compound enhances sulfonate leaving-group ability, critical for nucleophilic substitutions in drug intermediate synthesis .
  • Steric vs. Electronic Trade-offs : Pentamethyl derivatives (e.g., ) sacrifice reactivity for selectivity, while halogenated variants (e.g., ) balance electronic activation with steric demands.
  • Detection Advantages: Pentafluorophenyl derivatives improve GC-MS sensitivity due to their electron-capturing properties, a feature less pronounced in aliphatic analogues .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate (CAS No. 2069-36-5) is an organic compound notable for its unique structure and potential biological applications. Its molecular formula is C13H7F5O3SC_{13}H_{7}F_{5}O_{3}S with a molecular weight of 338.25 g/mol. This compound features a pentafluorophenyl group which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H7F5O3SC_{13}H_{7}F_{5}O_{3}S
Molecular Weight338.25 g/mol
Density1.534 g/cm³ (predicted)
Melting Point65-67 °C
Boiling Point372.9 °C (predicted)
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules due to the presence of the electron-withdrawing pentafluorophenyl group. This feature enhances its lipophilicity and alters its interaction with cellular targets.

Potential Biological Activities

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The pentafluorophenyl moiety may enhance the compound's ability to penetrate bacterial membranes or disrupt biofilms.
  • Inhibition of Enzymatic Activity : Fluorinated compounds often serve as inhibitors of various enzymes due to their structural similarity to natural substrates. The sulfonate group in this compound may facilitate binding to active sites of target enzymes.
  • Cytotoxicity : Preliminary studies suggest that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but warrants investigation.

Study on Antimicrobial Properties

A study published in MDPI explored the antimicrobial properties of fluorinated compounds similar to this compound. The findings indicated that these compounds could effectively disrupt biofilms formed by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-related infections .

Inhibition Studies

Research has demonstrated that fluorinated derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a derivative with a similar fluorinated structure showed enhanced potency against various cancer cell lines compared to its non-fluorinated counterparts . This suggests that the introduction of fluorine atoms can significantly influence biological activity.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate, and how can reaction yields be improved?

Answer:
The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with pentafluorophenol under controlled conditions. Key parameters include:

  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the sulfonyl chloride .
  • Base Choice : Pyridine or triethylamine (2–3 equivalents) effectively scavenges HCl, driving the reaction to completion.
  • Temperature : Reactions performed at 0–5°C reduce side reactions, with gradual warming to room temperature.
  • Yield Optimization : Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yields (reported ~70–85% in analogous sulfonate syntheses) .

Advanced Characterization: How can conflicting NMR data (e.g., splitting patterns) due to the pentafluorophenyl group’s electron-withdrawing effects be resolved?

Answer:
The electron-withdrawing fluorine atoms deshield adjacent protons, causing complex splitting in 1^1H NMR. Strategies include:

  • High-Field NMR : Use ≥400 MHz instruments to enhance resolution of overlapping signals.
  • Decoupling Experiments : 19^{19}F decoupling simplifies 1^1H spectra by eliminating F-H coupling .
  • 2D Techniques : HSQC and HMBC correlate 1^1H with 13^{13}C or 19^{19}F nuclei, clarifying assignments .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify experimental data .

Reactivity Studies: What methodologies are effective for studying the sulfonate group’s reactivity in nucleophilic substitutions (e.g., SN2)?

Answer:
The steric bulk of the pentafluorophenyl group and electron-withdrawing effects influence reactivity:

  • Kinetic Studies : Monitor reaction progress via HPLC or 19^{19}F NMR under varying conditions (temperature, nucleophile concentration).
  • Leaving Group Analysis : Compare rates with other sulfonate esters (e.g., tosylates) to quantify steric/electronic contributions .
  • Isotopic Labeling : 18^{18}O-labeled sulfonate esters track oxygen exchange in hydrolysis mechanisms .

Stability Assessment: How can thermal and hydrolytic stability be experimentally determined, and what factors influence degradation?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under inert or oxidative atmospheres.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 25–80°C, monitoring degradation via LC-MS. The pentafluorophenyl group’s electron-withdrawing nature slows hydrolysis compared to non-fluorinated analogs .
  • Light Sensitivity : UV-Vis spectroscopy assesses photolytic degradation; store in amber vials under argon .

Analytical Challenges: How can HPLC/GC-MS methods be optimized for quantifying this compound in complex mixtures?

Answer:

  • Column Selection : Use C18 reverse-phase columns (e.g., Zorbax Eclipse XDB-C18) with mobile phases like methanol/water (70:30) + 0.1% formic acid.
  • Retention Time Adjustment : Add ion-pair reagents (e.g., sodium 1-octanesulfonate) to improve peak symmetry .
  • GC-MS Parameters : Derivatize with BSTFA for volatility; use electron-capture detection (ECD) for enhanced sensitivity to fluorine .

Mechanistic Investigations: What computational or isotopic strategies elucidate sulfonate ester formation mechanisms?

Answer:

  • DFT Calculations : Model transition states to identify rate-determining steps (e.g., sulfonyl chloride activation) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{H}/k_{D} in deuterated solvents to distinguish concerted vs. stepwise pathways.
  • Isotopic Labeling : Synthesize 34^{34}S-labeled sulfonates to track sulfur migration in cross-coupling reactions .

Data Contradictions: How should researchers address discrepancies in reaction kinetics or spectroscopic data?

Answer:

  • Control Experiments : Replicate under inert atmospheres to rule out moisture/oxygen interference .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in kinetic datasets.
  • Cross-Validation : Compare NMR assignments with mass spectrometry (HRMS-ESI) and IR spectroscopy (S=O stretching at ~1370 cm1^{-1}) .

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